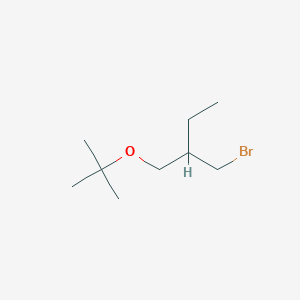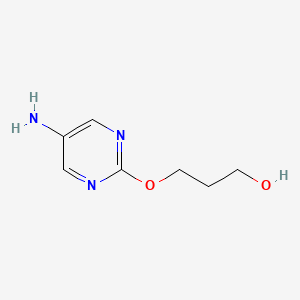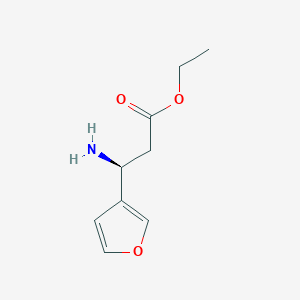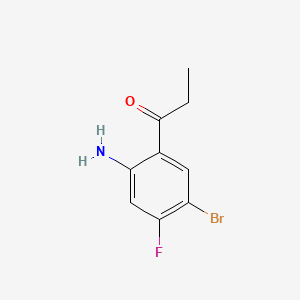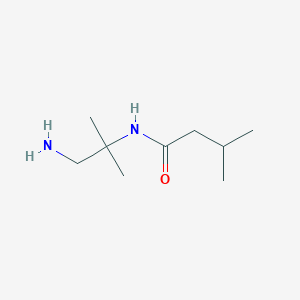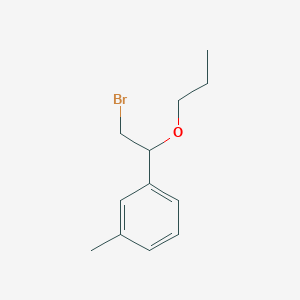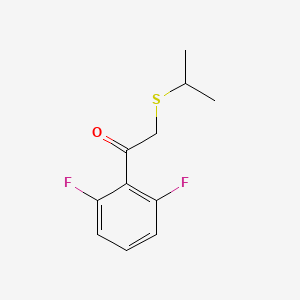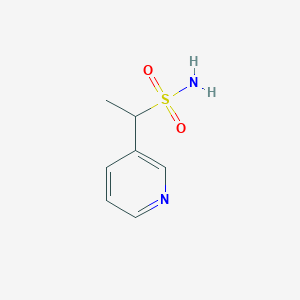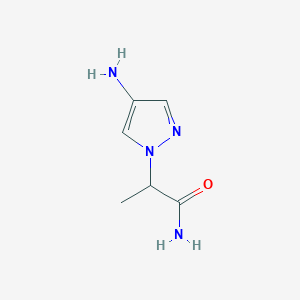![molecular formula C6H11N B13633740 1-Bicyclo[2.1.0]pentanylmethanamine](/img/structure/B13633740.png)
1-Bicyclo[2.1.0]pentanylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bicyclo[2.1.0]pentanylmethanamine is a compound characterized by its unique bicyclic structure, which consists of a cyclopropane ring fused to a cyclobutane ring. This compound is of interest due to its strained ring system, which imparts unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bicyclo[2.1.0]pentanylmethanamine typically involves the preparation of the bicyclo[2.1.0]pentane core, followed by functionalization to introduce the methanamine group. One common method involves the pyrolysis of 2,3-diazabicyclo[2.2.1]hept-2-ene to form bicyclo[2.1.0]pentane . This intermediate can then be further reacted to introduce the methanamine group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bicyclo[2.1.0]pentanylmethanamine undergoes various types of chemical reactions, including:
Isomerization: The compound can isomerize to form cyclopentene or 1,4-pentadiene under thermal conditions.
Cycloaddition: It can participate in cycloaddition reactions with compounds like fumaronitrile.
Radical Reactions: The compound can undergo radical reactions with reagents such as bromine, bromotrichloromethane, and t-butyl hypochlorite.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bromine, hydrogen bromide, and lead tetraacetate . Reaction conditions vary depending on the desired transformation, but thermal and photochemical conditions are often employed.
Major Products
Major products formed from reactions with this compound include cyclopentene, 1,4-pentadiene, and various cycloaddition products .
Wissenschaftliche Forschungsanwendungen
1-Bicyclo[2.1.0]pentanylmethanamine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Bicyclo[2.1.0]pentanylmethanamine involves its ability to undergo ring-opening reactions, which release strain energy and drive chemical transformations . The compound can interact with various molecular targets and pathways, depending on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[1.1.1]pentane: Another strained bicyclic compound with a different ring fusion pattern.
Cyclopropane: A simpler strained ring system that shares some reactivity characteristics with bicyclo[2.1.0]pentane.
Uniqueness
1-Bicyclo[2.1.0]pentanylmethanamine is unique due to its specific ring fusion and the presence of the methanamine group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Eigenschaften
Molekularformel |
C6H11N |
|---|---|
Molekulargewicht |
97.16 g/mol |
IUPAC-Name |
1-bicyclo[2.1.0]pentanylmethanamine |
InChI |
InChI=1S/C6H11N/c7-4-6-2-1-5(6)3-6/h5H,1-4,7H2 |
InChI-Schlüssel |
BQJAETXCOKDRDS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1C2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclopentyl[3-(propan-2-yl)phenyl]methanamine hydrochloride](/img/structure/B13633659.png)
![8-Chloro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B13633662.png)
![2-[(Tert-butoxycarbonyl)amino]-4-(pyrazol-1-yl)butyric acid](/img/structure/B13633669.png)
